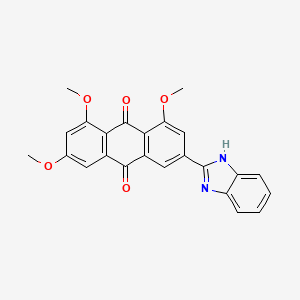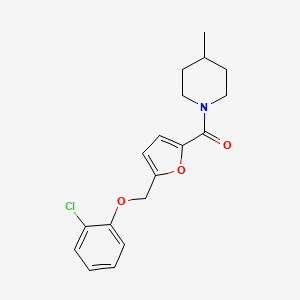
(5-((2-Chlorophenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-((2-Chlorophenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone is a synthetic organic compound with the molecular formula C18H20ClNO3 and a molecular weight of 333.81 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a furan ring, a piperidine ring, and a chlorophenoxy group.
Preparation Methods
The synthesis of (5-((2-Chlorophenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone involves multiple steps, typically starting with the preparation of the furan ring and the piperidine ring separately. The chlorophenoxy group is then introduced through a substitution reaction. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a solvent like dichloromethane . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
(5-((2-Chlorophenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
(5-((2-Chlorophenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of (5-((2-Chlorophenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(5-((2-Chlorophenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone can be compared with other similar compounds, such as:
(5-((2-Bromophenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone: This compound has a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
(5-((2-Methylphenoxy)methyl)furan-2-yl)(4-methylpiperidin-1-yl)methanone: The presence of a methyl group instead of chlorine can lead to different chemical properties and applications.
Properties
Molecular Formula |
C18H20ClNO3 |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
[5-[(2-chlorophenoxy)methyl]furan-2-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C18H20ClNO3/c1-13-8-10-20(11-9-13)18(21)17-7-6-14(23-17)12-22-16-5-3-2-4-15(16)19/h2-7,13H,8-12H2,1H3 |
InChI Key |
HROOUULWXOGBLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


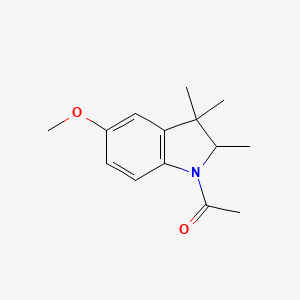
![1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)ethan-1-one](/img/structure/B12516329.png)
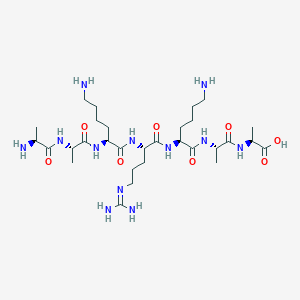
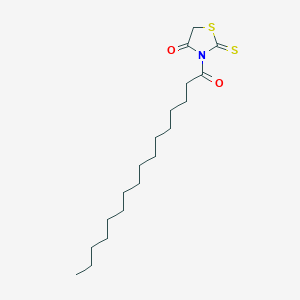

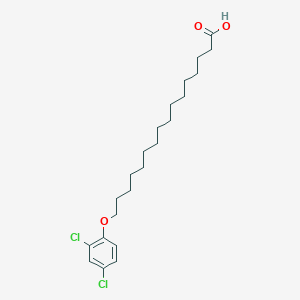
![2-{[(4-Iminocyclohexa-2,5-dien-1-ylidene)amino]methylidene}-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol](/img/structure/B12516350.png)


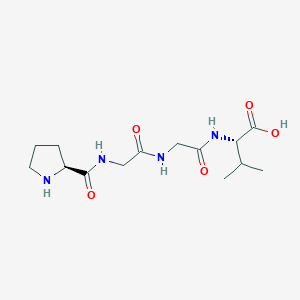
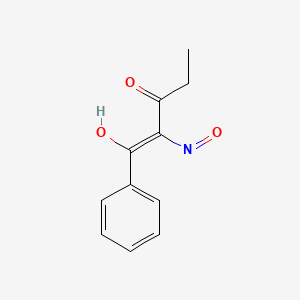
![4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol)](/img/structure/B12516385.png)
